

# An In-depth Technical Guide to DBCO-PEG12-NHS Ester

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Compound of Interest		
Compound Name:	DBCO-PEG12-NHS ester	
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This guide provides comprehensive technical information on the molecular characteristics, applications, and experimental protocols for the use of **DBCO-PEG12-NHS ester** in bioconjugation and drug development.

## **Core Molecular Data**

The fundamental properties of **DBCO-PEG12-NHS ester** are summarized below, providing a quick reference for researchers.

Property	Value	Citations
Molecular Formula	C50H71N3O18	[1][2][3][4]
Molecular Weight	1002.11 g/mol	[2]
Alternate Molecular Weight	1002.12 g/mol	
Purity	>90-99%	_
CAS Number	2093934-94-0	

## Overview of DBCO-PEG12-NHS Ester

**DBCO-PEG12-NHS ester** is a heterobifunctional crosslinker used extensively in bioconjugation and proteomics. It is comprised of three key components:



- Dibenzocyclooctyne (DBCO): This group facilitates a highly efficient and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the specific covalent labeling of azide-containing molecules without the need for a cytotoxic copper catalyst.
- 12-unit Polyethylene Glycol (PEG12) Spacer: The long, hydrophilic PEG12 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.
- N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.

The combination of these components makes **DBCO-PEG12-NHS** ester an ideal reagent for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

# Experimental Protocol: Antibody Labeling with DBCO-PEG12-NHS Ester

This protocol outlines a general procedure for labeling an antibody with **DBCO-PEG12-NHS ester**, followed by a copper-free click reaction with an azide-modified molecule.

#### 3.1. Materials

- Antibody (or other protein) in an amine-free and azide-free buffer (e.g., PBS)
- DBCO-PEG12-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Azide-modified molecule for conjugation
- Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
- Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)



#### 3.2. Procedure

- Preparation of DBCO-PEG12-NHS Ester Solution:
  - Allow the vial of DBCO-PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.
  - Immediately before use, dissolve the DBCO-PEG12-NHS ester in anhydrous DMSO or DMF to a stock concentration of 4-10 mM. Vortex to ensure it is fully dissolved.
- Antibody Activation with DBCO-PEG12-NHS Ester:
  - Prepare the antibody at a concentration of 1-5 mg/mL in an appropriate amine-free buffer like PBS.
  - Add a 20 to 30-fold molar excess of the dissolved DBCO-PEG12-NHS ester to the antibody solution.
  - Incubate the reaction for 30 minutes at room temperature or for up to 2 hours on ice.
- Quenching the Reaction:
  - To stop the labeling reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.
  - Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure all unreacted
     NHS ester is hydrolyzed.
- Purification of DBCO-labeled Antibody:
  - Remove the excess, unreacted DBCO-PEG12-NHS ester and byproducts using a
    desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO). Follow the
    manufacturer's instructions for the column.
- Copper-Free Click Reaction:
  - Mix the purified DBCO-labeled antibody with a 2 to 4-fold molar excess of the azidemodified molecule.

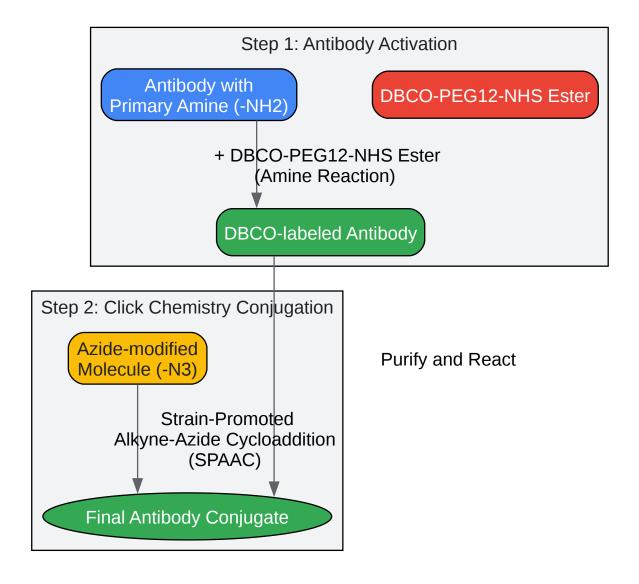


- Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.
- Final Purification and Analysis:
  - Purify the final antibody conjugate to remove excess azide-modified molecules, if
     necessary, using an appropriate method such as size-exclusion chromatography or HPLC.
  - The efficiency of the conjugation can be analyzed by measuring the absorbance at 280 nm for the protein and 309 nm for the DBCO group.

## **Visualized Workflow and Reaction Scheme**

The following diagrams illustrate the chemical logic and experimental workflow for the bioconjugation process.





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Caption: Logical workflow for two-step antibody conjugation.

Caption: Chemical reaction scheme for bioconjugation.

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